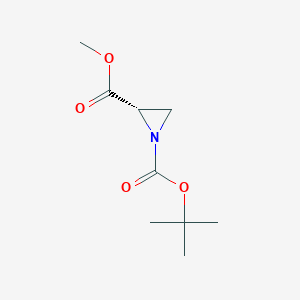

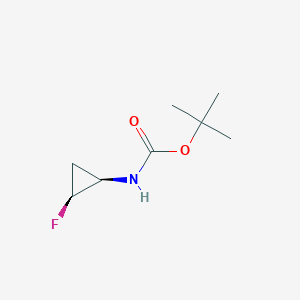

(S)-1-叔丁基 2-甲基氮丙啶-1,2-二羧酸酯

描述

“(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate” is a chemical compound . It is not intended for human or veterinary use and is available for research purposes.

Molecular Structure Analysis

The molecular formula of “(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate” is C9H15NO4 . Its molecular weight is 201.22 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate” are as follows :科学研究应用

Medicinal Chemistry: PDIA1 Inhibitors

“(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate” is a derivative of aziridine-2-carboxylic acid . These derivatives have attracted the attention of medicinal chemists due to their potential as PDIA1 inhibitors .

PDIA1, or Protein Disulfide Isomerase A1, is an enzyme that plays a crucial role in the correct 3D structure formation of proteins synthesized in the endoplasmic reticulum . In the case of malignant transformation, these enzymes migrate to the cell surface . Therefore, PDIA1 inhibitors can potentially be used in cancer treatment.

Acyl derivatives of aziridine-2-carboxylic acid, such as “(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate”, have been synthesized and tested as PDIA1 inhibitors . For the first time, it was found that these acyl derivatives are weak to moderately active PDIA1 inhibitors .

The high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products . Therefore, aziridine-2-carboxylic acid derivatives activated with an electron-withdrawing group would be more reactive toward the thiol group of the cysteine in comparison to the "classical” thiol-trapping agents .

作用机制

Target of Action

The primary target of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER). In the case of malignant transformation, they migrate to the cell surface . The major biological function of intercellular PDIs is the correction of the 3D structure of native proteins synthesized in the ER .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Under physiological pH, it selectively alkylates only thiol groups of cancer cell surface proteins . Nucleophilic ring-opening reactions of the compound with N- and O-nucleophiles indeed take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of PDIs. By inhibiting PDIs, it disrupts the correction of the 3D structure of native proteins synthesized in the ER . This can lead to a variety of downstream effects, particularly in cancer cells where PDIs have migrated to the cell surface .

Pharmacokinetics

Similar compounds, such as aziridine-2-carboxamide, have been shown to possess surprisingly low toxicity , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of PDIs. This can disrupt the normal function of proteins in cancer cells, potentially leading to cell death . The compound’s selective alkylation of thiol groups may also contribute to its antitumor and immunostimulatory activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s reactivity with different nucleophiles . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with the compound and alter its effects.

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKDZMSOHBQKDL-UOQJWNSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate | |

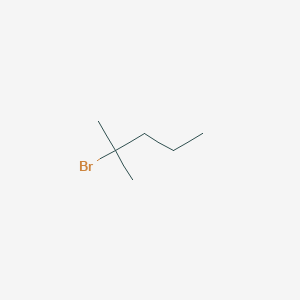

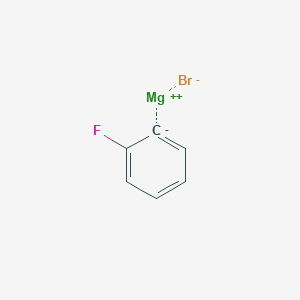

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)